Cas no 825601-51-2 (Azetidine, 2-butyl-3-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-)
825601-51-2 structure
Product Name:Azetidine, 2-butyl-3-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-
CAS No:825601-51-2
MF:C15H23NO2S
MW:281.413623094559
CID:689183
PubChem ID:11346557
Update Time:2025-04-19
Azetidine, 2-butyl-3-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- Chemical and Physical Properties
Names and Identifiers
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- Azetidine, 2-butyl-3-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-
- (2R,3S)-2-butyl-3-methyl-1-(4-methylphenyl)sulfonylazetidine
- 825601-51-2
- DTXSID40463115
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- Inchi: 1S/C15H23NO2S/c1-4-5-6-15-13(3)11-16(15)19(17,18)14-9-7-12(2)8-10-14/h7-10,13,15H,4-6,11H2,1-3H3/t13-,15+/m0/s1
- InChI Key: PIEDJCIBGHVRFC-DZGCQCFKSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N1C[C@H](C)[C@H]1CCCC)(=O)=O
Computed Properties
- Exact Mass: 281.14495015g/mol
- Monoisotopic Mass: 281.14495015g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 45.8Ų
Azetidine, 2-butyl-3-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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